molecular formula C16H18O4 B1202502 3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one CAS No. 670243-42-2

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B1202502
CAS No.: 670243-42-2
M. Wt: 274.31 g/mol
InChI Key: RCMROVGQFYVIEZ-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Scientific Research Applications

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

Example Reaction:

    Starting Materials: 3,4,7-Trimethylphenol and 1-methyl-2-oxopropyl acetate

    Catalyst: Concentrated sulfuric acid

    Conditions: Reflux at elevated temperatures for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

    Oxidation: Formation of quinones

    Reduction: Formation of dihydro derivatives

    Substitution: Formation of halogenated derivatives

Mechanism of Action

The mechanism of action of 3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with similar structure and biological activities.

    4-Methylumbelliferone: A synthetic derivative of coumarin with known medicinal properties.

    Esculetin: Another coumarin derivative with antioxidant and anti-inflammatory effects.

Uniqueness

3,4,7-Trimethyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other coumarin derivatives. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4,7-trimethyl-5-(3-oxobutan-2-yloxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-8-6-13(19-12(5)11(4)17)15-9(2)10(3)16(18)20-14(15)7-8/h6-7,12H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMROVGQFYVIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349840
Record name 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670243-42-2
Record name 3,4,7-Trimethyl-5-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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